molecular formula C21H14N2 B186336 11-Methyldibenzo[a,c]phenazine CAS No. 4559-60-8

11-Methyldibenzo[a,c]phenazine

Cat. No. B186336
CAS RN: 4559-60-8
M. Wt: 294.3 g/mol
InChI Key: CCVWHOGATVQYQS-UHFFFAOYSA-N
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Description

“11-Methyldibenzo[a,c]phenazine” is a chemical compound with the molecular formula C21H14N2 . It has an average mass of 294.349 Da and a monoisotopic mass of 294.115692 Da . It is also known by other names such as “11-Methyldibenzo[a,c]phenazin” in German, “11-Methyl-dibenzo[a,c]phenazine”, and “11-Méthyldibenzo[a,c]phénazine” in French .


Synthesis Analysis

The synthesis of phenazines, including “11-Methyldibenzo[a,c]phenazine”, involves several general approaches. These include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .


Molecular Structure Analysis

The molecular structure of “11-Methyldibenzo[a,c]phenazine” consists of a phenazine core, which is a planar nitrogen-containing heterocyclic compound. The most important core structure is a pyrazine ring (1,4-diazabenzene) with two annulated benzenes .


Chemical Reactions Analysis

Phenazines, including “11-Methyldibenzo[a,c]phenazine”, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . They have significant applications in both medicinal and industrial fields, making the phenazine framework a remarkable synthetic target .

Scientific Research Applications

Oxidative Conversion

  • Transition-Metal-Free Oxidative Conversion: A novel method for the oxidative conversion of dibenzo[a,c]phenazine derivatives, involving the removal of a benzylic methylene group, was achieved under metal-free conditions. This process is significant for its mild conditions and innovative approach (Laha, Tummalapalli, & Gupta, 2014).

Polymer Synthesis for Electrochromic Devices

  • Synthesis of Fluorinated Dibenzo[a,c]phenazine Comprising Polymers: Novel fluorinated dibenzo[a,c]phenazine derivatives were synthesized for use in electrochromic devices, highlighting the material's potential in electronic applications (Hacioglu et al., 2022).

Conformation and Color Tuning

  • Tuning Conformation and Color in Polyheterocyclic Skeletons: Research demonstrated the ability to control the conformation and color of conjugated polyheterocyclic structures, like dibenzo[a,c]phenazine, by introducing ortho-methyl groups. This finding has implications for materials science and photophysics (Zhang et al., 2018).

Electron-Accepting Conjugated Polymers

  • Synthesis of Electron-Accepting Conjugated Polymers: Dibenzo[a,c]phenazine was used to create a new family of conjugated polymers with high electron affinities, which could be significant for electronic and photonic applications (Gautrot & Hodge, 2007).

Photosensitizers in Polymerization

  • Dibenzo[a,c]phenazine Derivatives as Photosensitizers: The use of dibenzo[a,c]phenazine derivatives as efficient photosensitizers in cationic photopolymerizations opens new avenues in materials science and polymer chemistry (Bulut et al., 2011).

Fluorescent Probes

  • Excited State Hydrogen Bonding Fluorescent Probe: The compound 11-benzoyl-dibenzo[a,c]phenazine acts as a fluorescent probe, sensitive to environmental changes through hydrogen bonding. This has potential applications in environmental sensing and biology (Dey et al., 2016).

Liquid Crystalline Properties

  • Enforced Liquid Crystalline Properties: Research on dibenzo[a,c]phenazine dimers highlighted their ability to form mesophases and organogels, which could be relevant in the field of liquid crystal technology and materials science (Tzeng et al., 2011).

Future Directions

Phenazines, including “11-Methyldibenzo[a,c]phenazine”, have shown great pharmacological activity in various fields, such as antimicrobial, antiparasitic, neuroprotective, insecticidal, anti-inflammatory, and anticancer activity . This has prompted ongoing research to develop them as medicines . Future directions may include further investigation of their pharmacological activities, mechanisms of action, biosynthetic pathways, and synthetic strategies .

properties

IUPAC Name

11-methylphenanthro[9,10-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2/c1-13-10-11-18-19(12-13)23-21-17-9-5-3-7-15(17)14-6-2-4-8-16(14)20(21)22-18/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVWHOGATVQYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304022
Record name 11-methyldibenzo[a,c]phenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Methyldibenzo[a,c]phenazine

CAS RN

4559-60-8
Record name NSC163922
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163922
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11-methyldibenzo[a,c]phenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-METHYL-1,2,3,4-DIBENZOPHENAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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